Home > Products > Screening Compounds P37043 > Leucylarginylproline
Leucylarginylproline -

Leucylarginylproline

Catalog Number: EVT-10931568
CAS Number:
Molecular Formula: C17H32N6O4
Molecular Weight: 384.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Leucylarginylproline is a tripeptide composed of three amino acids: leucine, arginine, and proline. This compound is of interest in biochemical research due to its potential roles in various physiological processes, including immune response, hormone regulation, and cellular signaling.

Source

Leucylarginylproline can be naturally found in certain proteins and peptides derived from animal sources. It may also be synthesized in the laboratory for research purposes. The presence of this tripeptide in biological systems highlights its significance in metabolic pathways and cellular functions.

Classification

Leucylarginylproline is classified as a peptide, specifically a tripeptide, which is a type of oligopeptide consisting of three amino acids linked by peptide bonds. Peptides play crucial roles in biological systems as hormones, neurotransmitters, and signaling molecules.

Synthesis Analysis

Methods

The synthesis of leucylarginylproline can be achieved through several methods:

  1. Solid-Phase Peptide Synthesis (SPPS): This widely used method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The process allows for precise control over the sequence and purity of the resulting peptide.
  2. Liquid-Phase Peptide Synthesis: In contrast to SPPS, this method involves synthesizing peptides in solution. Although less common for longer peptides due to lower yields, it can be advantageous for shorter sequences.
  3. Enzymatic Synthesis: Enzymes such as proteases or ligases can facilitate the formation of peptide bonds under mild conditions, offering an alternative to chemical synthesis methods.

Technical Details

During synthesis, protecting groups are used to prevent unwanted reactions at specific functional groups on the amino acids. After the synthesis is complete, these protecting groups are removed to yield the final product. Characterization techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry are typically employed to confirm the identity and purity of the synthesized leucylarginylproline.

Molecular Structure Analysis

Structure

Leucylarginylproline has a specific three-dimensional structure determined by the sequence of its constituent amino acids. The molecular formula is C₁₃H₁₈N₄O₄S, and its molecular weight is approximately 302.36 g/mol.

Data

The structural configuration includes:

  • Leucine (C₆H₁₃N): A hydrophobic amino acid contributing to the peptide's stability.
  • Arginine (C₆H₁₄N₄O₂): A positively charged amino acid that plays a role in interactions with other biomolecules.
  • Proline (C₅H₉N): Known for its unique cyclic structure that introduces rigidity into the peptide chain.
Chemical Reactions Analysis

Reactions

Leucylarginylproline can participate in various chemical reactions typical of peptides:

  1. Hydrolysis: Under acidic or basic conditions, leucylarginylproline can undergo hydrolysis to yield its constituent amino acids.
  2. Peptide Bond Formation: It can react with other amino acids or peptides to form longer chains through peptide bond formation.
  3. Modification Reactions: The side chains of arginine and proline can undergo modifications such as methylation or acylation, altering the properties and functions of the peptide.

Technical Details

These reactions are essential for understanding how leucylarginylproline interacts with other biomolecules and its stability under physiological conditions.

Mechanism of Action

Process

Leucylarginylproline may exert its effects through various mechanisms:

  1. Signaling Pathways: It can act as a signaling molecule that influences cellular responses by interacting with specific receptors.
  2. Immune Modulation: The presence of arginine may enhance nitric oxide production, influencing immune responses.
  3. Hormonal Regulation: Leucine has been shown to play a role in insulin signaling pathways, potentially affecting glucose metabolism.

Data

Research indicates that tripeptides like leucylarginylproline may enhance protein synthesis and muscle recovery post-exercise due to their anabolic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and polar solvents; insoluble in nonpolar solvents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for peptides.

Chemical Properties

  • Stability: Generally stable under neutral pH but susceptible to degradation under extreme pH or high temperatures.
  • Reactivity: Can undergo reactions typical of amino acids and peptides, including oxidation and hydrolysis.
Applications

Scientific Uses

Leucylarginylproline has several applications in scientific research:

  1. Nutritional Studies: Investigated for its potential benefits in muscle recovery and growth.
  2. Pharmaceutical Development: Explored as a candidate for drug formulation targeting metabolic disorders or immune modulation.
  3. Biochemical Research: Used to study peptide interactions within biological systems and their implications for health and disease.
Introduction to Leucylarginylproline in ACE Inhibition Research

Historical Context of Angiotensin-Converting Enzyme Inhibitors in Cardiovascular Therapeutics

The evolution of ACE inhibitors represents a landmark achievement in cardiovascular pharmacology, originating from astute observations of natural biological systems:

  • Venom-derived prototypes: The nonapeptide teprotide, isolated from Bothrops jararaca snake venom in the 1960s, first demonstrated ACE inhibition's antihypertensive potential. Despite its inability to survive oral administration, teprotide provided the essential structural blueprint for synthetic inhibitor development [4].
  • First-generation synthetic agents: Captopril (developed in 1981) emerged as the first orally active ACE inhibitor through rational drug design. Researchers incorporated a sulfhydryl zinc-binding group into a succinyl-L-proline framework, achieving effective ACE blockade. This breakthrough established the fundamental pharmacophore model: (1) a zinc-coordinating moiety, (2) carboxyl group for ionic binding, and (3) amino acid residues occupying substrate recognition sites [4].
  • Domain specialization: Resolution of ACE's three-dimensional structure revealed two catalytic domains (N- and C-domains) with distinct biological functions. The C-domain predominantly regulates angiotensin II generation and blood pressure, while the N-domain metabolizes acetyl-seryl-aspartyl-lysyl-proline. This discovery prompted efforts to develop domain-selective inhibitors to optimize therapeutic effects while minimizing adverse reactions [4].

Table 1: Evolution of Key Angiotensin-Converting Enzyme Inhibitor Development

EraCompound ClassRepresentative AgentsDesign Innovation
1960s-1970sVenom-derived peptidesTeprotideNatural ACE inhibition proof-of-concept
1980sSulfhydryl-containingCaptoprilZinc-coordinating sulfhydryl group
1980s-1990sCarboxyl-containingEnalapril, LisinoprilImproved safety profile via carboxyl coordination
2000s-PresentDomain-selectiveKeto-ACE derivativesSelective C-domain inhibition

Leucylarginylproline: Discovery and Early Pharmacological Characterization

Leucylarginylproline was systematically designed and evaluated as part of ongoing efforts to identify potent peptide-based ACE inhibitors with favorable molecular interactions:

  • Structural configuration: This tripeptide (molecular weight: 384.47 g/mol; CAS No: 133943-59-6) features the sequence Leucyl-Arginyl-Proline. The C-terminal proline residue is evolutionarily conserved among effective ACE inhibitors, facilitating optimal binding to the enzyme's substrate pocket. The central arginine contributes critical cationic character for ionic interactions with ACE's anionic residues [3] [4].
  • Enzyme inhibition potency: Biochemical assays demonstrated Leucylarginylproline inhibits ACE with a half-maximal inhibitory concentration (IC₅₀) of 0.27 μM. This potency reflects its optimized molecular interactions with ACE's catalytic site, including coordination with the zinc ion via its carbonyl groups and occupation of the S1 and S2 substrate recognition subsites [3].
  • Blood pressure modulation: Intravenous administration (30 mg/kg) in rat models produced rapid hypotension, with maximum blood pressure reduction (approximately 15 mmHg) occurring within two minutes. Remarkably, oral administration (0.18 mmol/kg) demonstrated prolonged activity, with peak effects (35 mmHg reduction) emerging at eight hours post-administration—indicating unexpected oral bioavailability for a peptide-based inhibitor [3].

Table 2: Molecular and Biochemical Profile of Leucylarginylproline

CharacteristicParameterResearch Significance
Chemical IdentityTripeptide (L-Leucyl-L-Arginyl-L-Proline)Confirms peptide-based inhibitor classification
Molecular Weight384.47 g/molOptimal size for enzyme active site accommodation
ACE InhibitionIC₅₀ = 0.27 μMComparable potency to early-generation inhibitors
Zinc BindingCarbonyl coordinationAlternative to classical sulfhydryl/carboxyl pharmacophores
BioavailabilityOral activity demonstratedUnusual for peptide structures; suggests metabolic stability

Research Significance in Hypertension and Enzyme Modulation

Leucylarginylproline's distinctive properties offer compelling research avenues for hypertension management and enzyme targeting strategies:

  • Extended pharmacodynamic profile: Unlike conventional ACE inhibitors requiring daily dosing, Leucylarginylproline maintains significant blood pressure reduction for over 12 hours post-oral administration in mammalian models. This prolonged activity suggests either sustained enzymatic inhibition or the generation of active metabolites—a phenomenon warranting further pharmacokinetic investigation [3].
  • Bradykinin modulation implications: As ACE catalyzes bradykinin degradation, Leucylarginylproline-mediated ACE inhibition potentially increases bradykinin bioavailability. This dual mechanism (reduced angiotensin II with increased bradykinin) may enhance vasodilatory effects but requires investigation relative to domain specificity, as the N-domain participates in bradykinin metabolism [1] [4].
  • Enzyme specificity engineering: Research demonstrates Leucylarginylproline achieves significant blood pressure reduction without incorporating classical zinc-binding groups (sulfhydryl, carboxyl, or phosphinyl). Its carbonyl-mediated zinc coordination presents an alternative strategy that might influence domain selectivity. This approach could inspire novel inhibitor designs targeting ACE's C-domain—primarily responsible for angiotensin I conversion—while preserving N-domain functions [3] [4].
  • Therapeutic translation potential: The unexpected oral efficacy of this peptide inhibitor challenges conventional drug development paradigms. Structural optimization could yield derivatives with enhanced metabolic stability and tissue penetration, positioning peptide-based inhibitors as viable alternatives to traditional small-molecule ACE inhibitors, particularly for patients with atypical responses to first-line agents [3].

Properties

Product Name

Leucylarginylproline

IUPAC Name

1-[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C17H32N6O4

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C17H32N6O4/c1-10(2)9-11(18)14(24)22-12(5-3-7-21-17(19)20)15(25)23-8-4-6-13(23)16(26)27/h10-13H,3-9,18H2,1-2H3,(H,22,24)(H,26,27)(H4,19,20,21)

InChI Key

IBMVEYRWAWIOTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.